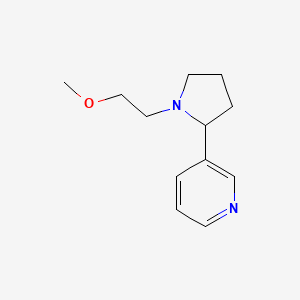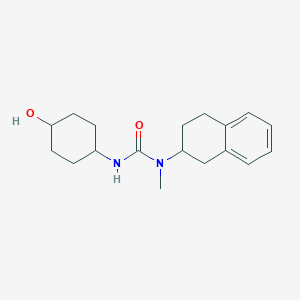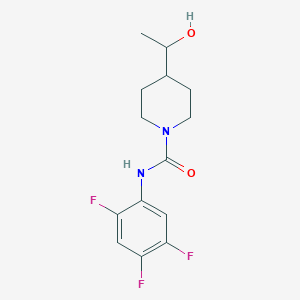
1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea, also known as TP0427736, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea inhibits the activity of a protein called cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. By inhibiting CDK2 activity, 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea prevents cancer cells from dividing and proliferating. Additionally, 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been found to inhibit the activity of another protein called Aurora kinase A, which is also involved in cell division.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is its specificity for CDK2 and Aurora kinase A. This allows for targeted inhibition of these proteins, potentially reducing side effects. However, 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has also been found to have limited solubility in water, which may affect its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea. One area of interest is in combination therapy, where 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is used in combination with other drugs to enhance its anti-cancer effects. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea for maximum effectiveness. Finally, research is needed to determine the potential for 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea to be used in the treatment of other diseases, such as bacterial infections and inflammatory disorders.
Méthodes De Synthèse
1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is synthesized using a multi-step process that involves the reaction of 1-(2-hydroxyethyl)pyridin-2-one with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide. The resulting product is then purified using column chromatography to obtain 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea in its pure form.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-13-12-21(18(23)20-17-10-3-4-11-19-17)16-9-5-7-14-6-1-2-8-15(14)16/h1-4,6,8,10-11,16,22H,5,7,9,12-13H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJVOYCCACJRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(CCO)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)
![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)

![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)
![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6640053.png)

![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[(2-hydroxy-2-methylpropyl)-methylamino]ethanone](/img/structure/B6640075.png)
![1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6640080.png)

![2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide](/img/structure/B6640107.png)
![1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea](/img/structure/B6640110.png)
![1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)